molecular formula C17H17ClN2O4S B3397312 N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide CAS No. 1021211-15-3

N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No. B3397312
CAS RN: 1021211-15-3
M. Wt: 380.8 g/mol
InChI Key: HMJZWFGPFPAKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, also known as ML239, is a small molecule drug candidate that has been developed for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. ML239 has been found to exhibit potent anti-inflammatory and anticancer activities, making it a promising candidate for further research.

Mechanism of Action

The precise mechanism of action of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting various signaling pathways that are involved in cancer and inflammation. N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to inhibit the activity of the NF-kappaB signaling pathway, which is a key regulator of inflammation and cancer. In addition, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to inhibit the activity of the AKT signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to exhibit potent biochemical and physiological effects in various disease models. In cancer models, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation models, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to reduce inflammation and oxidative stress, which are key factors in the development of various diseases such as arthritis, multiple sclerosis, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide is its potent activity against cancer and inflammation, which makes it a promising drug candidate for further research. In addition, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to exhibit good pharmacokinetic properties, such as good oral bioavailability and low toxicity.
However, one of the limitations of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further research is needed to fully understand the mechanism of action of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, and to identify potential side effects and toxicity.

Future Directions

There are several potential future directions for research on N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, including:
1. Investigating the potential of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide as a combination therapy with other anticancer or anti-inflammatory drugs.
2. Studying the mechanism of action of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide in more detail, to identify potential targets for drug development.
3. Developing new formulations of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide to improve its solubility and bioavailability.
4. Investigating the potential of N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide in other disease models, such as neurodegenerative disorders or autoimmune diseases.
5. Identifying potential biomarkers for N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, to aid in patient selection and monitoring during clinical trials.
Conclusion
In conclusion, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, or N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide, is a promising drug candidate that exhibits potent anti-inflammatory and anticancer activities. While further research is needed to fully understand its mechanism of action and potential side effects, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide holds great potential for the treatment of various diseases.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In inflammation research, N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has been found to exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide has also been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of inflammation.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-11(21)20-8-7-12-3-5-14(10-15(12)20)19-25(22,23)17-9-13(18)4-6-16(17)24-2/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJZWFGPFPAKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylindolin-6-yl)-5-chloro-2-methoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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